Ethyl 4-oxo-4-(thiophen-2-yl)butanoate
Overview
Description
Ethyl 4-oxo-4-(thiophen-2-yl)butanoate is a useful research compound. Its molecular formula is C10H12O3S and its molecular weight is 212.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Photoinduced Oxidative Annulation
Research shows that ethyl 4-oxo-4-(thiophen-2-yl)butanoate can be used in photoinduced oxidative annulation reactions. This process facilitates the creation of highly functionalized polyheterocyclic compounds, which are valuable in various chemical syntheses (Zhang et al., 2017).
2. Structural Analysis in Synthesis
The compound plays a significant role in the synthesis of new compounds. A study demonstrated its use in creating ethyl 2-Z-phenylhydrazono-3-E-methylthio(thioxo)methylhydrazone-butanoate, highlighting its versatility in organic synthesis (Wu, 2014).
3. Antimicrobial Activities
This compound has been used to synthesize thiazoles and their fused derivatives, which exhibit significant antimicrobial activities against various bacterial and fungal strains (Wardkhan et al., 2008).
4. Chemoselective Reactions
It is essential in chemoselective reactions for synthesizing specific isomers. Studies have explored its reaction with aryl azides to form novel compounds, demonstrating its utility in precise chemical syntheses (Pokhodylo et al., 2009).
5. Synthesis of Novel Tetrahydropyrimidines
The compound is instrumental in synthesizing novel tetrahydropyrimidines, showcasing its role in creating diverse and potentially biologically active molecules (Harikrishnan et al., 2013).
6. Synthesis of Indole Based Oxadiazole Scaffolds
In drug discovery, it serves as a precursor for synthesizing indole-based oxadiazole scaffolds, which are investigated for their potential as urease inhibitors and therapeutic agents (Nazir et al., 2018).
7. Fluorescence Studies
The compound's derivatives have been studied for their fluorescence properties, indicating its potential application in materials science, particularly in the development of fluorescent materials (Krzyżak et al., 2015).
8. Synthesis of Pyrazolopyrimidinyl Keto-esters
It has been used in the synthesis and study of pyrazolopyrimidinyl keto-esters, contributing to the understanding and development of new compounds with enzymatic activity (Abd et al., 2008).
9. Synthesis of Cyclized Derivatives
Studies show its application in synthesizing 3H-1,2-dithiole-3-thiones, highlighting its utility in the creation of organophosphorus compounds (Pedersen & Lawesson, 1974).
10. Discovery of TRPV1 Channel Modulators
It was identified as a crucial compound in discovering new TRPV1 channel modulators, showing its importance in neuroscientific and pharmaceutical research (Aiello et al., 2016).
Safety and Hazards
The safety information for Ethyl 4-oxo-4-(thiophen-2-yl)butanoate indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
ethyl 4-oxo-4-thiophen-2-ylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c1-2-13-10(12)6-5-8(11)9-4-3-7-14-9/h3-4,7H,2,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJEMGPWSHASQJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90397552 | |
Record name | Ethyl 4-oxo-4-(thiophen-2-yl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90397552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59086-25-8 | |
Record name | Ethyl 4-oxo-4-(thiophen-2-yl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90397552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.